sodium;tridecyl sulfate
Overview
Description
It is a small organic molecule with the molecular formula C6H9NO3 and a molecular weight of 143.14 g/mol . This compound is also referred to as N-(2-hydroxyethyl)succinimide and is characterized by the presence of a pyrrolidine ring substituted with a hydroxyethyl group and two keto groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-hydroxyethyl)pyrrolidine-2,5-dione can be synthesized through the reaction of succinic anhydride with ethanolamine. The reaction typically involves heating the reactants under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired product.
Industrial Production Methods
In industrial settings, the production of 1-(2-hydroxyethyl)pyrrolidine-2,5-dione may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxyethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The keto groups can be reduced to form the corresponding alcohols.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base like sodium hydroxide.
Major Products Formed
Oxidation: The major product is 1-(2-carboxyethyl)pyrrolidine-2,5-dione.
Reduction: The major products are 1-(2-hydroxyethyl)pyrrolidine-2,5-diol and 1-(2-hydroxyethyl)pyrrolidine-2-ol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted pyrrolidine derivatives.
Scientific Research Applications
1-(2-hydroxyethyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyethyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
1-(2-hydroxyethyl)pyrrolidine-2,5-dione can be compared with other similar compounds such as succinimide and N-hydroxyethylphthalimide. While succinimide lacks the hydroxyethyl group, N-hydroxyethylphthalimide has a similar structure but with a phthalimide ring instead of a pyrrolidine ring. The presence of the hydroxyethyl group in 1-(2-hydroxyethyl)pyrrolidine-2,5-dione imparts unique chemical properties and reactivity, making it distinct from these similar compounds .
Similar Compounds
- Succinimide
- N-hydroxyethylphthalimide
- N-methylsuccinimide
- N-ethylsuccinimide
Properties
IUPAC Name |
sodium;tridecyl sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16;/h2-13H2,1H3,(H,14,15,16);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCFDOOSGDZRII-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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